molecular formula C5H6Br2O4 B1347289 2,4-Dibromopentanedioic acid CAS No. 3479-80-9

2,4-Dibromopentanedioic acid

Cat. No.: B1347289
CAS No.: 3479-80-9
M. Wt: 289.91 g/mol
InChI Key: FLEQHNQKIXMLEH-UHFFFAOYSA-N
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Description

2,4-Dibromopentanedioic acid is an organic compound with the molecular formula C₅H₆Br₂O₄ It is a dibromo derivative of pentanedioic acid, characterized by the presence of two bromine atoms at the 2nd and 4th positions of the pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromopentanedioic acid typically involves the bromination of pentanedioic acid. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or a bromine carrier like phosphorus tribromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow bromination processes. These methods allow for better control over reaction parameters, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromopentanedioic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Reduction Reactions: The compound can be reduced to form 2,4-dihydroxypentanedioic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidative cleavage of the bromine atoms can yield pentanedioic acid and other oxidation products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: 2,4-Dihydroxypentanedioic acid.

    Reduction: 2,4-Dihydroxypentanedioic acid.

    Oxidation: Pentanedioic acid and other oxidation products.

Scientific Research Applications

2,4-Dibromopentanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathway analysis.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-dibromopentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

  • 2,3-Dibromopentanedioic acid
  • 2,5-Dibromopentanedioic acid
  • 2,4-Dichloropentanedioic acid

Comparison: 2,4-Dibromopentanedioic acid is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its dichloro analog, the dibromo compound may exhibit different reactivity patterns and binding affinities due to the larger size and different electronic properties of bromine atoms.

Properties

IUPAC Name

2,4-dibromopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEQHNQKIXMLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288093
Record name 2,4-dibromopentanedioic acid
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Molecular Weight

289.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-80-9
Record name 2,4-Dibromopentanedioic acid
Source CAS Common Chemistry
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Record name 2,4-Dibromopentanedioic acid
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Record name NSC54084
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Record name 2,4-dibromopentanedioic acid
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Record name Pentanedioic acid, 2,4-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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